molecular formula C21H21NO B14760226 3-Amino-1,1,3-triphenyl-1-propanol CAS No. 850-67-9

3-Amino-1,1,3-triphenyl-1-propanol

Cat. No.: B14760226
CAS No.: 850-67-9
M. Wt: 303.4 g/mol
InChI Key: MYKUUOGRLSMSGH-UHFFFAOYSA-N
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Description

3-Amino-1,1,3-triphenyl-1-propanol: is an organic compound with the molecular formula C21H21NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone, which is further substituted with three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,3-triphenyl-1-propanol typically involves the reaction of benzophenone with benzylamine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,1,3-triphenyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.

Major Products:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-1,1,3-triphenyl-1-propanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1,1,3-triphenyl-1-propanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

    3-Amino-1-phenyl-1-propanol: Lacks the additional phenyl groups, resulting in different chemical and biological properties.

    3-Amino-1,1-diphenyl-1-propanol: Contains one less phenyl group, affecting its reactivity and interactions.

    3-Amino-1,1,3-triphenyl-1-propanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior.

Uniqueness: 3-Amino-1,1,3-triphenyl-1-propanol is unique due to its combination of an amino group, a hydroxyl group, and three phenyl groups. This structural arrangement provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry.

Properties

CAS No.

850-67-9

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

3-amino-1,1,3-triphenylpropan-1-ol

InChI

InChI=1S/C21H21NO/c22-20(17-10-4-1-5-11-17)16-21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2

InChI Key

MYKUUOGRLSMSGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)N

Origin of Product

United States

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